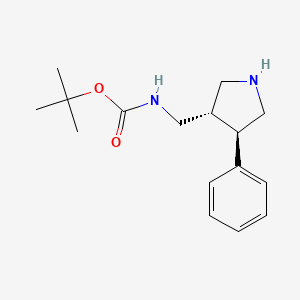
tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate: is a fascinating compound with a crowded tert-butyl group. This group, characterized by its bulky nature, influences its reactivity and applications .
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of tert-butylamine with 4-phenylpyrrolidine-3-carboxylic acid, followed by carbamation.
- Alternatively, it can be synthesized by reacting tert-butyl isocyanate with 4-phenylpyrrolidine.
- The overall process ensures the tert-butyl group is incorporated into the final product.
Reaction Conditions:
- These reactions typically occur under mild conditions, often at room temperature.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- Acidic or basic catalysts may facilitate the reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthetic feasibility makes it amenable to large-scale synthesis.
Chemical Reactions Analysis
Oxidation: The tert-butyl group can undergo oxidation, leading to the formation of tert-butyl hydroperoxide.
Reduction: Reduction of the carbamate group yields the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: These reactions yield derivatives with modified tert-butyl moieties or altered carbamate functionality.
Scientific Research Applications
Chemistry: tert-Butyl carbamates serve as protecting groups in organic synthesis.
Biology: Researchers use them to modify peptides and proteins.
Medicine: Some tert-butyl carbamates exhibit bioactivity, making them interesting drug candidates.
Industry: They find applications in agrochemicals and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may target enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other carbamates, such as tert-butyl carbamate and tert-butyl (4-aminocyclohexyl)carbamate.
Uniqueness: The combination of the crowded tert-butyl group and the pyrrolidine ring sets this compound apart.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
InChI Key |
HTSCGVPJZSCYDO-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B13350502.png)
![4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13350507.png)
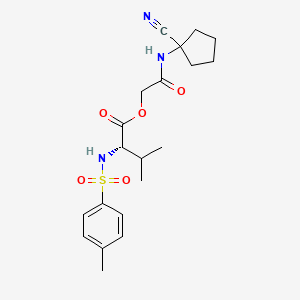

![3-[(3R)-piperidin-3-yl]propanoic acid](/img/structure/B13350517.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)
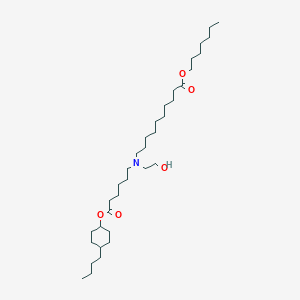
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)

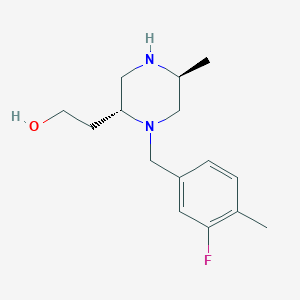
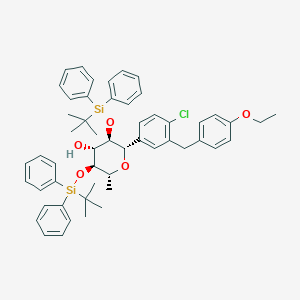
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
